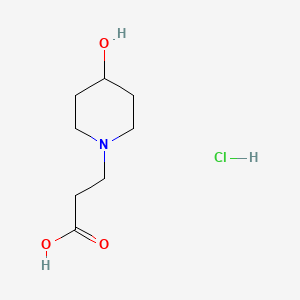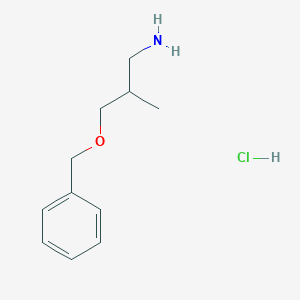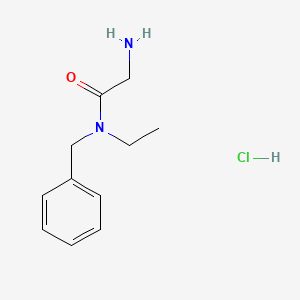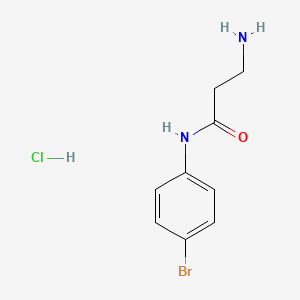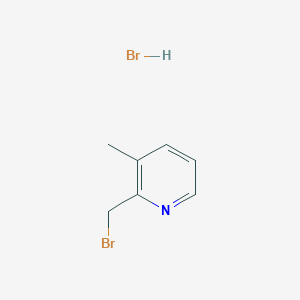
2-(Bromomethyl)-3-methylpyridine hydrobromide
Übersicht
Beschreibung
2-(Bromomethyl)-3-methylpyridine hydrobromide is a pyridine derivative . It is a white to pink to orange-brown powder or crystals . The molecular formula is C6H6BrN .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-3-methylpyridine hydrobromide is represented by the SMILES stringBrCC1=CC=CC=N1 . This indicates that the molecule consists of a pyridine ring with a bromomethyl group attached. Physical And Chemical Properties Analysis
2-(Bromomethyl)-3-methylpyridine hydrobromide is a white to pink to orange-brown powder or crystals . It has a molecular weight of 252.94 g/mol . The melting point ranges from 149.0°C to 152.0°C .Wissenschaftliche Forschungsanwendungen
Intramolecular Bromoamination Reactions
The compound 2-(bromomethyl)-3-methylpyridine hydrobromide serves as a key intermediate in intramolecular bromoamination reactions. For instance, its application has been demonstrated in the synthesis of bromomethylpyrrolidines and aziridines, showcasing its utility in constructing nitrogen-containing heterocycles. This process exemplifies the compound's role in facilitating the formation of complex molecular architectures from simpler precursors through bromination and subsequent reaction steps (Horning & Muchowski, 1974).
Polymerization Studies
2-(Bromomethyl)-3-methylpyridine hydrobromide has also found applications in polymer science. It participates in the solution polymerization of substituted pyridines, leading to the formation of poly(methylenepyridinium)s. Studies involving this compound have contributed to understanding the reactivity and polymerization mechanisms of pyridine derivatives, significantly impacting materials science (Monmoton, Lefebvre, & Fradet, 2008).
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-(bromomethyl)-3-methylpyridine hydrobromide is employed for the aminomethylation of pyridines, leading to the synthesis of various sulfur-containing amino and hydroxymethyl derivatives. These reactions demonstrate the compound's versatility in enabling functional group interconversions and the synthesis of derivatives with potential biological activity (Smirnov, Kuz’min, & Kuznetsov, 2005).
Grignard Reaction in Pyridine Derivatives Synthesis
The Grignard reaction utilizes 2-(bromomethyl)-3-methylpyridine hydrobromide for generating pyridine derivatives, illustrating its role in forming carbon-carbon bonds. This application is crucial for constructing complex molecules, offering a pathway to synthesize various pyridine-based compounds with diverse functional groups (Proost & Wibaut, 1940).
Reactivity Studies and Halogen Migration
Research on the reactivity of brominated pyridines, including compounds like 2-(bromomethyl)-3-methylpyridine hydrobromide, has provided insights into halogen migration and the formation of halogenated pyridines. These studies are fundamental in understanding the chemical behavior of brominated organics and their transformations under various conditions (Wibaut, Haayman, & Dijk, 2010).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and avoid inducing vomiting . If inhaled, the affected person should be moved to fresh air and kept at rest .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-3-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPTUCLKVAONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660024 | |
| Record name | 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-methylpyridine hydrobromide | |
CAS RN |
1189920-82-8 | |
| Record name | 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-3-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
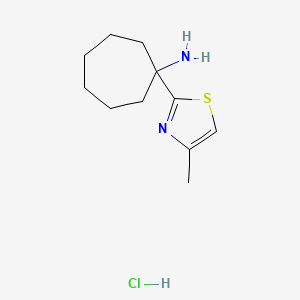
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)
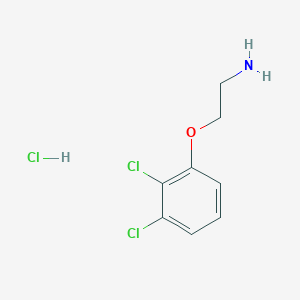
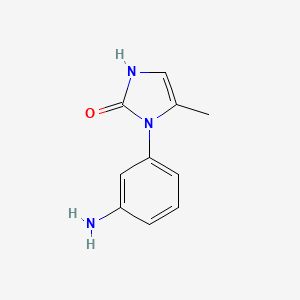
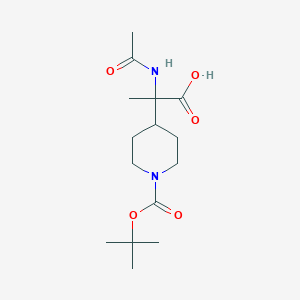
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)

